molecular formula C16H12O4 B8757897 3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No. B8757897
M. Wt: 268.26 g/mol
InChI Key: CWSQRPNIIOUPKK-UHFFFAOYSA-N
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Patent
US06503917B1

Procedure details

A mixture of 2-hydroxyacetophenone on Wang resin (2.0 g, 1.76 mmol) was swelled in trimethyl orthoformate (20 mL) for 10 min. 3,4-Methylenedioxybenzaldehyde (6.0 mmol) was added and 25% NaOMe in MeOH (0.86 g, 4.0 mmol) was added to the mixture dropwise over 30 min. The mixture was then stirred for an additional 0.5 h. The resin was filtered and washed with alternating MeOH and CH2Cl2 (×5) and dried under high vacuum overnight to give 2.23 g of 1-(2-hydroxyphenyl)-3-(3,4-methylenedioxyphenyl)-2-propen-1-one on Wang resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.86 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH2:11]1[O:21][C:20]2[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][C:13]=2[O:12]1.C[O-:23].[Na+].CO>C(OC)(OC)OC>[OH:23][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:3](=[O:4])[CH:2]=[CH:16][C:15]1[CH:18]=[CH:19][C:20]2[O:21][CH2:11][O:12][C:13]=2[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
resin
Quantity
2 g
Type
reactant
Smiles
Step Two
Name
Quantity
6 mmol
Type
reactant
Smiles
C1OC=2C=C(C=O)C=CC2O1
Step Three
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.86 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for an additional 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
washed with alternating MeOH and CH2Cl2 (×5)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(C=CC1=CC2=C(C=C1)OCO2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06503917B1

Procedure details

A mixture of 2-hydroxyacetophenone on Wang resin (2.0 g, 1.76 mmol) was swelled in trimethyl orthoformate (20 mL) for 10 min. 3,4-Methylenedioxybenzaldehyde (6.0 mmol) was added and 25% NaOMe in MeOH (0.86 g, 4.0 mmol) was added to the mixture dropwise over 30 min. The mixture was then stirred for an additional 0.5 h. The resin was filtered and washed with alternating MeOH and CH2Cl2 (×5) and dried under high vacuum overnight to give 2.23 g of 1-(2-hydroxyphenyl)-3-(3,4-methylenedioxyphenyl)-2-propen-1-one on Wang resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.86 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH2:11]1[O:21][C:20]2[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][C:13]=2[O:12]1.C[O-:23].[Na+].CO>C(OC)(OC)OC>[OH:23][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:3](=[O:4])[CH:2]=[CH:16][C:15]1[CH:18]=[CH:19][C:20]2[O:21][CH2:11][O:12][C:13]=2[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
resin
Quantity
2 g
Type
reactant
Smiles
Step Two
Name
Quantity
6 mmol
Type
reactant
Smiles
C1OC=2C=C(C=O)C=CC2O1
Step Three
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.86 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for an additional 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
washed with alternating MeOH and CH2Cl2 (×5)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(C=CC1=CC2=C(C=C1)OCO2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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